Sertaconazole nitrate
Overview
Description
Sertaconazole nitrate is an antifungal medication of the imidazole class . It is used topically to treat skin infections such as athlete’s foot . It is also known for its anti-inflammatory and anti-itch activity .
Synthesis Analysis
The synthesis of Sertaconazole nitrate involves the use of 1-(2,4-dichlorophenyl)-2-(1-imidazole) ethyl alcohol and 3-bromomethyl-7-chlorobenzo[b]thiophene as raw materials. Toluene and water are used as solvents, tetrabutylammonium chloride is used as a catalyst, and a phase transfer catalysis reaction is carried out in the presence of sodium hydroxide .Molecular Structure Analysis
Sertaconazole nitrate has a unique structure that includes a benzothiophene ring, which is a sulfur analogue of the indole ring found in the amino acid tryptophan .Chemical Reactions Analysis
Sertaconazole nitrate interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .Physical And Chemical Properties Analysis
Sertaconazole nitrate is extremely stable under all the conditions tested, both in solid and in suspension form . It is stable for over 5 years under normal storage conditions when packaged in tight sealed amber glass bottles .Scientific Research Applications
Development of Sertaconazole Nitrate Loaded Nanostructured Lipid Carriers Gel
Sertaconazole nitrate has been used in the development of a topical antifungal formulation . The drug was incorporated in solid-liquid lipid nanostructures and gelled for topical application . The aim was to prolong the release in deep skin infection and hence reduce the application frequency . The developed nanocarriers loaded gel was stable and prolonged the drug release for 24 hours .
Synthesis of Sertaconazole Nitrate
An efficient and improved synthetic route has been developed for the synthesis of Sertaconazole . This method employs multiple chemical transformations . Sertaconazole is a benzothiophene imidazole derivative, which has shown significant in vitro activity against dermatophytes of the Trichophyton .
Treatment of Cutaneous Mycoses
Sertaconazole nitrate is effectively used for the treatment of cutaneous mycoses . These are fungal diseases classified as dermatomycoses . Sertaconazole nitrate is useful against mycoses of the skin and mucosa such as cutaneous .
Treatment of Genital and Oral Candidiasis
Sertaconazole nitrate is used for the treatment of genital and oral candidiasis . Candidiasis is a fungal infection caused by yeasts that belong to the genus Candida .
Treatment of Tinea Pedis
Tinea pedis, also known as athlete’s foot, can be treated with Sertaconazole nitrate . The drug loaded nanosponges have control release effect for a prolonged period of time in the skin .
Treatment of Dermatophytosis and Candidiasis
Sertaconazole nitrate loaded nanosponges have been reported to show site targeted effect with reduced incidence of side effects and dosing frequency for the treatment of skin disorders like dermatophytosis and candidiasis .
Safety and Hazards
Sertaconazole nitrate should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It may cause severe burning, redness, or stinging after application; itching or blistering skin; or swelling or oozing from the skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Sertaconazole nitrate has been found to be effective in treating a variety of fungal infections, and its use may be expanded in the future . Its anti-inflammatory properties may contribute to its efficacy in the treatment of cutaneous fungal conditions and provide greater anti-inflammatory activity compared with other anti-fungal agents .
Mechanism of Action
Target of Action
Sertaconazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme is necessary to convert lanosterol to ergosterol, which is an essential component of the fungal cell membrane . Sertaconazole nitrate also targets IDO1 (indole-2, 3-dioxygenase 1), a tryptophan-metabolizing enzyme that is often overexpressed in colorectal cancer (CRC) cells .
Mode of Action
Sertaconazole nitrate interacts with its primary target, 14-α demethylase, inhibiting the enzyme’s function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an increase in cellular permeability and leakage of cellular contents . When interacting with IDO1, sertaconazole nitrate downregulates the enzyme in a dose-dependent manner .
Biochemical Pathways
The inhibition of 14-α demethylase by sertaconazole nitrate disrupts the biosynthesis of ergosterol, a critical component of the fungal cell wall . This disruption leads to the accumulation of 14 α-methyl sterols in fungi, which may contribute to the fungistatic activity of the drug . In CRC cells, sertaconazole nitrate regulates the MAPK (mitogen-activated protein kinase) signaling pathway .
Pharmacokinetics
Sertaconazole nitrate is a topical antifungal agent, and its absorption is minimal when applied topically . Its protein binding in plasma is over 99%, indicating a high affinity for plasma proteins . .
Result of Action
The interaction of sertaconazole nitrate with its targets leads to increased cellular permeability in fungal cells, causing leakage of cellular contents . This results in the death of the fungal cells . In CRC cells, sertaconazole nitrate induces autophagy and apoptosis .
properties
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAITRDZHUANGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-32-2 (Parent) | |
Record name | Sertaconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045529 | |
Record name | Sertaconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sertaconazole nitrate | |
CAS RN |
99592-39-9 | |
Record name | Sertaconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertaconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTACONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sertaconazole nitrate exert its antifungal activity?
A1: Sertaconazole nitrate, an imidazole antifungal agent, primarily acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. [] This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. []
Q2: Does sertaconazole nitrate possess any additional pharmacological activities besides its antifungal effects?
A2: Yes, in addition to its antifungal properties, sertaconazole nitrate exhibits anti-inflammatory and antipruritic effects. [, , ] These properties contribute to its therapeutic efficacy by alleviating symptoms like itching and inflammation associated with fungal infections. []
Q3: What is the chemical structure of sertaconazole nitrate?
A3: Sertaconazole nitrate is the nitrate salt of 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene. []
Q4: How stable is sertaconazole nitrate under various storage conditions?
A4: Studies have shown that sertaconazole nitrate exhibits remarkable stability under various accelerated and real-time storage conditions, including exposure to light, humidity, and varying temperatures. [] When packaged in sealed amber glass bottles, it remained stable for over 5 years under normal storage conditions. []
Q5: Has sertaconazole nitrate been incorporated into different formulations, and how do these formulations impact its stability and delivery?
A5: Yes, sertaconazole nitrate has been incorporated into various formulations, including creams, ointments, gels, suppositories, microemulsions, nanostructured lipid carriers, and silver nanoparticles. [, , , , , , , , , , , , , , ] These formulations aim to improve drug solubility, enhance stability, prolong drug release, and optimize delivery to the target site. [, , , , ]
Q6: What is known about the percutaneous absorption of sertaconazole nitrate after topical application?
A6: Research indicates that sertaconazole nitrate rapidly penetrates the stratum corneum (the outermost layer of the skin) following topical application, with significant amounts detected within 30 minutes. [] A plateau in stratum corneum concentration is reached after approximately 3 hours and maintained for at least 48 hours. []
Q7: Does sertaconazole nitrate get absorbed into the systemic circulation after topical application?
A7: While some sertaconazole nitrate penetrates deeper layers of the skin, it is not substantially distributed into the bloodstream. [, ] This localized action contributes to its favorable safety profile for topical applications. [, ]
Q8: What is the efficacy of sertaconazole nitrate against various fungal species?
A8: In vitro studies have demonstrated sertaconazole nitrate’s broad-spectrum antifungal activity against various dermatophytes, molds, and yeasts. [, , ] This includes common causative agents of tinea pedis, tinea corporis, and onychomycosis, such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Candida species. [, , , , , ]
Q9: What is the evidence supporting the clinical efficacy of sertaconazole nitrate in treating fungal skin infections?
A9: Numerous clinical trials have demonstrated the efficacy and safety of sertaconazole nitrate in treating various dermatophytoses, including tinea pedis, tinea corporis, and tinea cruris. [, , , , , , , , ] These trials showed high rates of mycological cure, clinical improvement, and symptom relief, comparable to or even exceeding other commonly used antifungal agents. [, , , , , , , ]
Q10: Is there any evidence of resistance development to sertaconazole nitrate?
A10: While sertaconazole nitrate has been shown to be effective against a wide range of fungal species, emerging resistance to azole antifungals, in general, is a growing concern. [] Continuous surveillance and prudent use of antifungal agents are essential to mitigate the risk of resistance development.
Q11: What is the safety profile of sertaconazole nitrate in clinical use?
A11: Clinical trials have consistently demonstrated a favorable safety profile for sertaconazole nitrate. [, , , , , , ] Adverse events are typically mild and transient, with local irritation being the most commonly reported. [, , ]
Q12: Have there been efforts to improve the delivery of sertaconazole nitrate to specific target sites?
A12: Yes, researchers have explored novel drug delivery systems to enhance sertaconazole nitrate's delivery to specific sites, such as the vagina for treating vaginal candidiasis. [, ] These systems include mucoadhesive liposomes and nanoparticles designed to prolong drug residence time at the target site and improve therapeutic efficacy. [, ]
Q13: What analytical methods are commonly employed for the quantification of sertaconazole nitrate?
A13: Several analytical techniques have been developed and validated for quantifying sertaconazole nitrate in various matrices, including:
Q14: Have there been any studies investigating the environmental impact of sertaconazole nitrate?
A14: While this specific question is not addressed in the provided research, the increasing use of antifungal agents, in general, raises concerns about their potential impact on the environment. Further research is needed to assess the ecotoxicological effects and develop strategies for the responsible disposal and management of sertaconazole nitrate-containing products.
Q15: Are there any known alternatives or substitutes for sertaconazole nitrate in treating fungal infections?
A15: Several other antifungal agents are available for treating fungal infections, each with its own mechanism of action, spectrum of activity, and safety profile. [, , , , , ] These include other azole antifungals like miconazole, clotrimazole, and econazole, as well as allylamine antifungals like terbinafine and naftifine. [, , , , , ] The choice of antifungal agent depends on factors like the type and location of infection, patient characteristics, and potential for adverse effects. [, , , , , ]
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